Ethanethioamide, N-(2,5-dichlorophenyl)-
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Overview
Description
Ethanethioamide, N-(2,5-dichlorophenyl)- is an organic compound with the molecular formula C8H7Cl2NS It is a derivative of ethanethioamide, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, N-(2,5-dichlorophenyl)- typically involves the reaction of 2,5-dichloroaniline with ethanethioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,5-dichloroaniline} + \text{ethanethioamide} \rightarrow \text{Ethanethioamide, N-(2,5-dichlorophenyl)-} ]
The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. Catalysts or other reagents may also be used to improve the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Ethanethioamide, N-(2,5-dichlorophenyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial production may also include additional steps for purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethanethioamide, N-(2,5-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanethioamide, N-(2,5-dichlorophenyl)- has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethioamide, N-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Ethanethioamide, N-(2,5-dichlorophenyl)- can be compared with other similar compounds, such as:
- 2-(2,6-Dichlorophenyl)ethanethioamide
- 2-(2-Chloro-4-fluorophenyl)ethanethioamide
- 2-(2-Methylphenoxy)ethanethioamide
- 2-[2-(Trifluoromethyl)phenoxy]ethanethioamide
These compounds share structural similarities but differ in the substitution pattern on the phenyl ring, which can influence their chemical properties and biological activities
Properties
CAS No. |
62248-07-1 |
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Molecular Formula |
C8H7Cl2NS |
Molecular Weight |
220.12 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H7Cl2NS/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) |
InChI Key |
TYQPKIFRGUPNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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